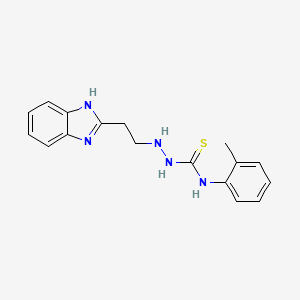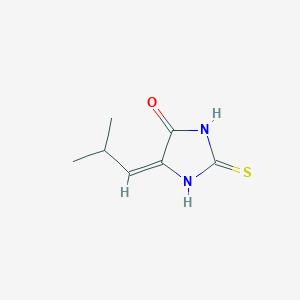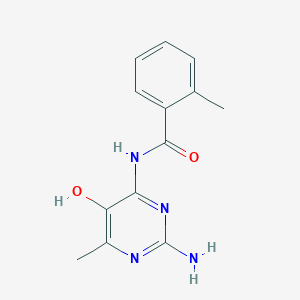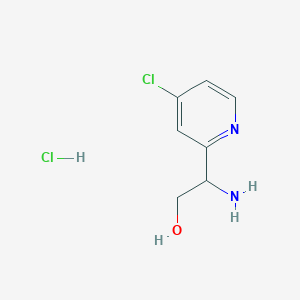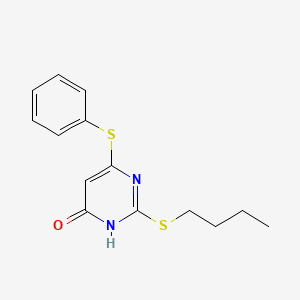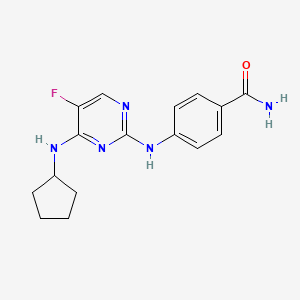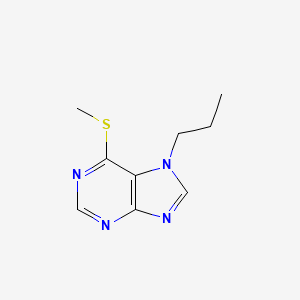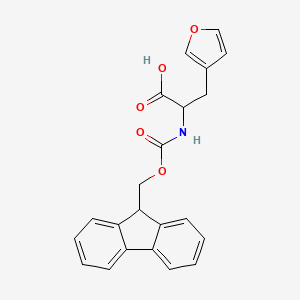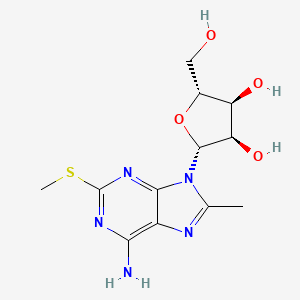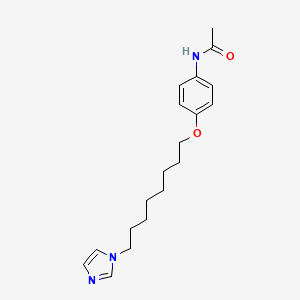
N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide: is a synthetic organic compound characterized by the presence of an imidazole ring, an octyl chain, and a phenylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide typically involves a multi-step process:
Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative. This can be achieved by reacting imidazole with an appropriate alkyl halide, such as 1-bromooctane, under basic conditions to form 8-(1H-imidazol-1-yl)octane.
Attachment of the Phenyl Group: The next step involves the attachment of the phenyl group. This can be done by reacting 8-(1H-imidazol-1-yl)octane with 4-hydroxybenzaldehyde in the presence of a suitable catalyst to form 4-((8-(1H-imidazol-1-yl)octyl)oxy)benzaldehyde.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group. This can be achieved by reacting 4-((8-(1H-imidazol-1-yl)octyl)oxy)benzaldehyde with acetic anhydride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the phenyl group, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting imidazole receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes involving imidazole-containing molecules.
Industrial Applications: The compound can be used in the development of new industrial chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the phenylacetamide group can enhance binding affinity and specificity. The octyl chain can influence the compound’s solubility and membrane permeability, affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)acetamide: can be compared with other imidazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique properties such as enhanced binding affinity, solubility, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88137-92-2 |
|---|---|
Molekularformel |
C19H27N3O2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[4-(8-imidazol-1-yloctoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H27N3O2/c1-17(23)21-18-8-10-19(11-9-18)24-15-7-5-3-2-4-6-13-22-14-12-20-16-22/h8-12,14,16H,2-7,13,15H2,1H3,(H,21,23) |
InChI-Schlüssel |
RNTAPKBSNGRDSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCCCCCN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15216383.png)
